molecular formula C9H7BrN2O B3030060 5-bromo-1H-indole-7-carboxamide CAS No. 860624-91-5

5-bromo-1H-indole-7-carboxamide

Cat. No. B3030060
CAS RN: 860624-91-5
M. Wt: 239.07
InChI Key: DRIDRCGADKYDQD-UHFFFAOYSA-N
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Description

5-Bromo-1H-indole-7-carboxamide is a compound that belongs to the class of indole derivatives, which are heterocyclic compounds known for their significance in medicinal chemistry due to their biological activities. The indole moiety is a common scaffold in many natural products and pharmaceuticals. The bromine and carboxamide substituents on the indole ring can influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of indole derivatives often starts with halogenated anilines or indoles as precursors. For instance, a facile synthesis route for indolecarboxylic acids from 2-bromoaniline derivatives has been reported, which may be relevant for the synthesis of this compound . Additionally, the synthesis of 5-bromoindole-2-carboxamides with potent antibacterial activity suggests that brominated indole carboxamides can be synthesized and may exhibit significant biological properties .

Molecular Structure Analysis

The molecular structure of brominated indole derivatives can be characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using X-ray diffraction, which provided detailed information on bond lengths, angles, and the crystal packing of the compound . Such structural analyses are crucial for understanding the properties and potential interactions of this compound.

Chemical Reactions Analysis

Brominated indoles are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions such as the Sonogashira reaction, which is used to synthesize alkynylated aniline derivatives . These reactions can be employed to modify the indole core and introduce various substituents, potentially leading to the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the bromine atom and the carboxamide group. Bromine is a heavy atom that can participate in halogen bonding, while the carboxamide group can engage in hydrogen bonding and contribute to the compound's solubility and stability. The regioselective dibromination of methyl indole-3-carboxylate to produce dibromoindoles indicates that bromine substituents on the indole ring can be introduced in a controlled manner, which is important for the synthesis of specifically substituted indole derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

  • Functionalization of Indole : Research demonstrates the functionalization of indole at C-5 or C-7 via palladium-catalyzed double carbonylation, resulting in the synthesis of indole ketocarboxamides and carboxamide dimers. This includes the use of 5-bromo-1H-indole-7-carboxamide in the selective formation of indol-7-ylglyoxylamides and bromo-substituted glyoxylamides of practical importance (Takács et al., 2016).

  • Development of Novel Indole Derivatives : The synthesis of novel 5-hydroxy-3-alkoxy- and 5-hydroxy-3-alkylthioindole-2-carboxamides, involving the use of 5-bromoindole derivatives, has been reported. This research is vital in exploring the diverse chemical properties and potential applications of substituted indoles (Unangst et al., 1996).

Medicinal Chemistry and Drug Development

  • Antibacterial Agents : 5-Bromoindole-2-carboxamides have been synthesized and evaluated for antibacterial activity against pathogenic Gram-negative bacteria, showcasing their potential as potent antibacterial agents. This includes derivatives of this compound (Mane et al., 2018).

  • Allosteric Modulators for Cannabinoid Receptor : Research on indole-2-carboxamides, such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, has revealed key structural requirements for allosteric modulation of the cannabinoid type 1 receptor. This has implications for drug development in targeting cannabinoid receptors (Khurana et al., 2014).

  • Anticancer Evaluation : Novel pyrazole–indole hybrids have been synthesized and evaluated as antitumor agents. These include indole derivatives linked to the pyrazole moiety, highlighting the potential of this compound derivatives in cancer treatment (Hassan et al., 2021).

Molecular and Structural Analysis

  • Hirshfeld Surface and DFT Analysis : The intermolecular interactions, crystal structure, and Hirshfeld surface analysis of compounds like 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole have been studied. This research provides insight into the molecular structure and interactions of bromoindole derivatives (Barakat et al., 2017).

Safety and Hazards

While specific safety and hazard information for 5-bromo-1H-indole-7-carboxamide is not available, general precautions for handling similar compounds include avoiding inhalation, contact with skin or eyes, and ingestion. It’s also recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

Indole derivatives, including 5-bromo-1H-indole-7-carboxamide, have diverse biological activities and immense potential for therapeutic applications. They are considered a “privileged scaffold” in drug discovery due to their broad-spectrum biological activities . Therefore, there is a significant interest among researchers to synthesize a variety of indole derivatives and explore their potential for newer therapeutic possibilities .

properties

IUPAC Name

5-bromo-1H-indole-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-3-5-1-2-12-8(5)7(4-6)9(11)13/h1-4,12H,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIDRCGADKYDQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732478
Record name 5-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

860624-91-5
Record name 5-Bromo-1H-indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860624-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1H-indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-1H-indole-7-carboxylic acid (10.0 g, 42 mmol) in CH2Cl2 (100 mL) at room temperature, EDC (9.66 g, 50.4 mmol), HOBt (6.81 g, 50.4 mmol) and NH3 (2.0 M in MeOH, 84 mL, 168 mmol) were added. The reaction mixture was stirred at room temperature for 16 hours. The solvent was evaporated and the residue partitioned between ethyl acetate (100 mL) and water (100 mL). The water layer was extracted with ethyl acetate (2×100 mL) and the combined organic phase was dried over MgSO4 and concentrated to give 10 g (98%) of the title compound as a crude product.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.66 g
Type
reactant
Reaction Step One
Name
Quantity
6.81 g
Type
reactant
Reaction Step One
Name
Quantity
84 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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